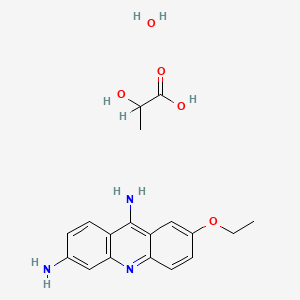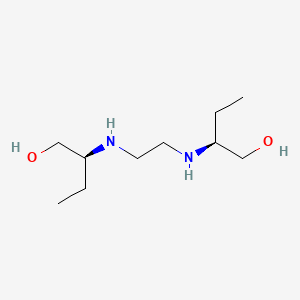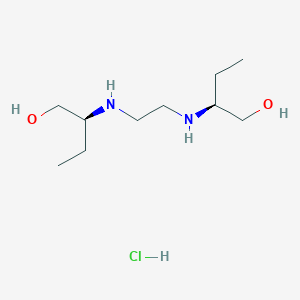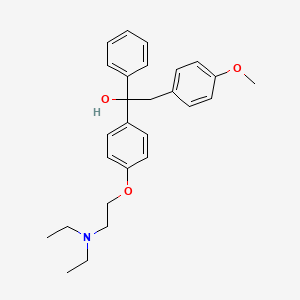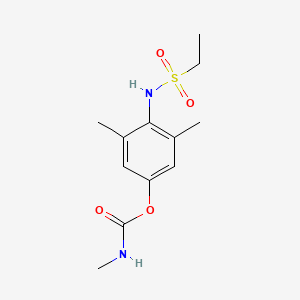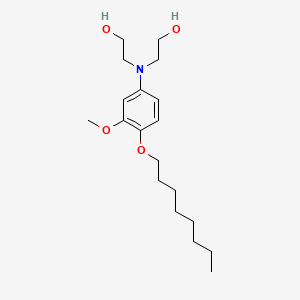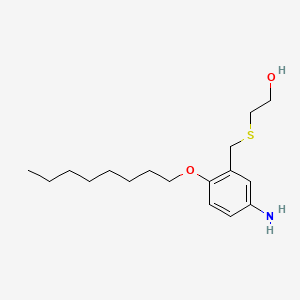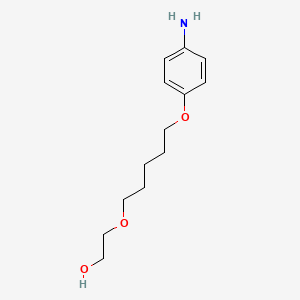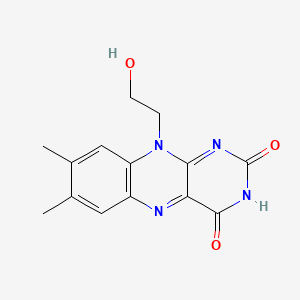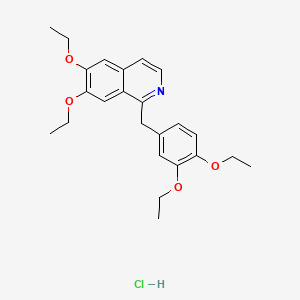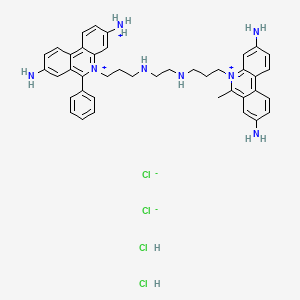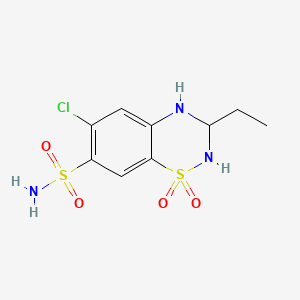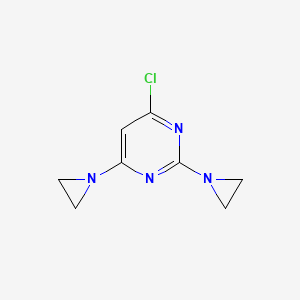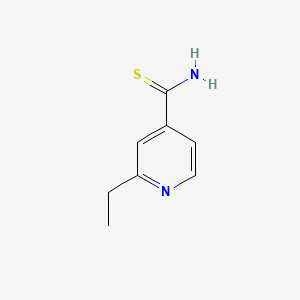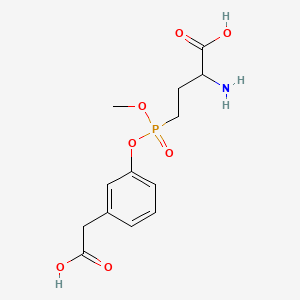
Ggstop
Overview
Description
This compound is known for its non-toxic nature and its ability to inhibit GGT with a Ki value of 170 μM for human GGT . GGsTop has shown potential in various scientific research applications, particularly in the fields of medicine and biology.
Preparation Methods
GGsTop is synthesized through a series of chemical reactions involving the introduction of a phosphonate group to a butanoic acid derivative. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4-(3-carboxymethylphenyl)butanoic acid.
Phosphonation: The carboxymethyl group is then reacted with a phosphonate reagent to introduce the phosphono group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
GGsTop undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed on this compound to modify its functional groups.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GGsTop has a wide range of scientific research applications, including:
Mechanism of Action
GGsTop exerts its effects by irreversibly inhibiting gamma-glutamyl transpeptidase. The compound binds covalently to the active site of the enzyme, preventing it from catalyzing the transfer of the gamma-glutamyl group from glutathione to other molecules. This inhibition leads to a decrease in the degradation of glutathione, thereby reducing the levels of reactive oxygen species and promoting cellular health .
Comparison with Similar Compounds
GGsTop is unique in its high selectivity and irreversible inhibition of gamma-glutamyl transpeptidase. Similar compounds include:
Acivicin: Another gamma-glutamyl transpeptidase inhibitor, but with lower selectivity and potency compared to this compound.
Serine-borate complex: A reversible inhibitor of gamma-glutamyl transpeptidase, which differs from this compound’s irreversible inhibition.
This compound stands out due to its non-toxic nature and high specificity for gamma-glutamyl transpeptidase, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO7P/c1-20-22(19,6-5-11(14)13(17)18)21-10-4-2-3-9(7-10)8-12(15)16/h2-4,7,11H,5-6,8,14H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPDEDRMYYPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCC(C(=O)O)N)OC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
